5-NITRO-N4-[4-(PHENYLAMINO)PHENYL]PYRIMIDINE-4,6-DIAMINE
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Overview
Description
5-NITRO-N4-[4-(PHENYLAMINO)PHENYL]PYRIMIDINE-4,6-DIAMINE: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its pyrimidine core, which is substituted with nitro and phenylamino groups. It is known for its potential biological activities and is often used in the synthesis of pharmaceuticals and other bioactive molecules .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets .
Medicine: The compound has shown promise in the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases .
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-NITRO-N4-[4-(PHENYLAMINO)PHENYL]PYRIMIDINE-4,6-DIAMINE typically involves the reaction of appropriate pyrimidine derivatives with nitro and phenylamino substituents.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The phenylamino groups can participate in various substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogenated compounds and strong bases are used for substitution reactions.
Major Products Formed:
Amino derivatives: Formed through the reduction of the nitro group.
Substituted pyrimidines: Formed through various substitution reactions.
Mechanism of Action
The mechanism of action of 5-NITRO-N4-[4-(PHENYLAMINO)PHENYL]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro and phenylamino groups play a crucial role in binding to these targets, leading to the inhibition of enzymatic activity or modulation of receptor function. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction .
Comparison with Similar Compounds
- 5-NITRO-N4,N6-DIPHENYL-N4-(PROPAN-2-YL)PYRIMIDINE-4,6-DIAMINE
- 5-NITRO-N-[4-(PHENYLAMINO)PHENYL]PYRIMIDINE-4,6-DIAMINE
Comparison: Compared to similar compounds, 5-NITRO-N4-[4-(PHENYLAMINO)PHENYL]PYRIMIDINE-4,6-DIAMINE exhibits unique properties due to the presence of both nitro and phenylamino groups. These functional groups enhance its reactivity and potential biological activity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
4-N-(4-anilinophenyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2/c17-15-14(22(23)24)16(19-10-18-15)21-13-8-6-12(7-9-13)20-11-4-2-1-3-5-11/h1-10,20H,(H3,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUFQGCHVIXBAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=NC=NC(=C3[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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